molecular formula C14H15NO2S B060355 2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER CAS No. 159448-57-4

2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER

Cat. No.: B060355
CAS No.: 159448-57-4
M. Wt: 261.34 g/mol
InChI Key: UKDMJXJPDOXXMX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated thiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 2-methyl-4-(4-methoxyphenyl)thiazole-5-carboxylate
  • Ethyl 2-methyl-4-(4-ethylphenyl)thiazole-5-carboxylate
  • Ethyl 2-methyl-4-(4-chlorophenyl)thiazole-5-carboxylate

Comparison: Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate stands out due to its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and reactivity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

159448-57-4

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-methyl-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)13-12(15-10(3)18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3

InChI Key

UKDMJXJPDOXXMX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C

Synonyms

2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.4 g of ethyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoate in 30 ml of anhydrous ethanol is added with 1.4 g of thioacetamide and the mixture is refluxed for 4 hours. The solvent is evaporated and the residue is dissolved in H2O and alkalinized to pH 10 with 10% NaOH, extracted 2 times with ether and the organic phase is washed with brine, dried and evaporated to dryness under reduced pressure. The residue is purified by F.C. (eluent 90:10 hexane:ethyl acetate) and 1.65 g of a light yellow solid are obtained (41% yield). 1H NMR (CDCl3), δ: 1.28 (t, 3 H), 2.39 (s, 3 H), 2.73 (s, 3 H), 4.26 (q, 2 H), 7.23 (d, 2 H), 7.62 (d, 2 H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
41%

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